(2R,5R)-2-Methyl-5-phenylmorpholine hcl

Mineralocorticoid Receptor Antagonist Process Chemistry Stereoselective Synthesis

(2R,5R)-2-Methyl-5-phenylmorpholine HCl is a chiral, cis-2,5-disubstituted morpholine derivative with defined (2R,5R) stereochemistry. It serves as a key synthetic intermediate in the preparation of mineralocorticoid receptor (MR) antagonists and other nitrogen-containing bioactive molecules, possessing a secondary amine handle for further functionalization.

Molecular Formula C11H16ClNO
Molecular Weight 213.71
CAS No. 1986336-94-0
Cat. No. B2520385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5R)-2-Methyl-5-phenylmorpholine hcl
CAS1986336-94-0
Molecular FormulaC11H16ClNO
Molecular Weight213.71
Structural Identifiers
SMILESCC1CNC(CO1)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H15NO.ClH/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m1./s1
InChIKeyXSPPNNAYDXPDJO-XQKZEKTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2R,5R)-2-Methyl-5-phenylmorpholine HCl (CAS 1986336-94-0): Chiral Morpholine Intermediate for CNS and MR-Targeted Procurement


(2R,5R)-2-Methyl-5-phenylmorpholine HCl is a chiral, cis-2,5-disubstituted morpholine derivative with defined (2R,5R) stereochemistry [1]. It serves as a key synthetic intermediate in the preparation of mineralocorticoid receptor (MR) antagonists and other nitrogen-containing bioactive molecules, possessing a secondary amine handle for further functionalization .

Why (2R,5R)-2-Methyl-5-phenylmorpholine HCl Cannot Be Replaced by Generic Morpholine Analogs


The stereochemical configuration at the 2- and 5-positions of the morpholine ring is critical for downstream biological activity, as demonstrated in the development of nonsteroidal MR antagonists where the cis-(2R,5R) isomer provided a 45-fold improvement in binding affinity over earlier trans or mono-substituted morpholine derivatives [1]. Substitution with racemic mixtures, alternative diastereomers (e.g., (2S,5S) or trans), or achiral 2-phenylmorpholine would introduce unknown stereochemical influence, potentially eliminating target engagement and invalidating structure-activity relationship (SAR) studies [1].

(2R,5R)-2-Methyl-5-phenylmorpholine HCl: Quantitative Differentiation Evidence for Procurement Decisions


Stereochemical Configuration Enables Multigram Scale Synthesis of a Clinical MR Antagonist Candidate

The (2R,5R) configuration of compound 2 was essential for the synthesis of mineralocorticoid antagonist 3. In the medicinal chemistry optimization campaign leading to the clinical candidate, the cis disubstituted morpholine 22, which is structurally related to the (2R,5R) core, demonstrated a 45-fold boost in binding affinity and corresponding functional potency compared to earlier lead 13 [1]. The de-epimerization synthetic route from (R)-phenylglycinol specifically installs the (2R,5R) stereochemistry, enabling preparation on a >40 g scale, a feat unattainable with alternative configurations under the same conditions .

Mineralocorticoid Receptor Antagonist Process Chemistry Stereoselective Synthesis

Chiral Pool Synthesis from (R)-Phenylglycinol Ensures High Enantiomeric Purity and Structural Consistency

The synthesis of (2R,5R)-2-methyl-5-phenylmorpholine (2) starts from (R)-phenylglycinol, a commercially available chiral pool material. The de-epimerization step installs the second stereogenic center with complete stereocontrol, yielding the cis-2,5-disubstituted product exclusively as the (2R,5R)-isomer . In contrast, attempts to synthesize the same scaffold using racemic starting materials or alternative chiral auxiliaries often result in mixtures of diastereomers requiring tedious chiral chromatography, which is impractical at scale.

Chiral Synthesis Enantiomeric Purity Process Validation

Validated Intermediate in the Discovery of Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one MR Antagonists

The target compound is the direct precursor to the advanced MR antagonist series exemplified by compound 3 and compound 22. The Journal of Medicinal Chemistry publication explicitly identifies the cis-2,5-disubstituted morpholine motif, and specifically compound 2, as the critical intermediate enabling the discovery of a candidate with adequate dog and human pharmacokinetic profiles [1]. This is a distinct advantage over non-phenyl substituted morpholines (e.g., 2,5-dimethylmorpholine) which lack the aryl moiety necessary for key π-stacking interactions in the MR binding pocket.

Drug Discovery Mineralocorticoid Receptor Cardio-renal Disease

Defined Physicochemical Properties via Hydrochloride Salt for Formulation and Handling

The hydrochloride salt provides a single, well-defined solid form with a molecular weight of 213.70 g/mol, 2 hydrogen bond donors, 2 hydrogen bond acceptors, a topological polar surface area of 21.3 Ų, and exactly 2 defined atom stereocenters [1]. These properties are distinct from the free base (MW 177.24 g/mol) . The salt form ensures consistent solubility and handling characteristics compared to the free base, which is an oil under ambient conditions and may be prone to oxidation.

Salt Selection Pre-formulation Solid-State Properties

Procurement Use Cases for (2R,5R)-2-Methyl-5-phenylmorpholine HCl (CAS 1986336-94-0) Based on Differential Evidence


Medicinal Chemistry: Stereospecific MR Antagonist Lead Optimization

Research teams pursuing nonsteroidal mineralocorticoid receptor antagonists for cardio-renal indications can directly utilize the (2R,5R)-HCl salt as the morpholine building block. The validated 45-fold affinity improvement observed with cis-2,5-disubstituted morpholine scaffolds provides a quantitative SAR foundation for designing analogs with enhanced potency [1]. The pre-defined stereochemistry eliminates the need for chiral separation, accelerating hit-to-lead timelines.

Process R&D: Scalable Synthesis of Nitrogen-Containing Heterocycles

Process chemists can employ this intermediate in Buchwald-Hartwig aminations, SNAr reactions, and alkylations as demonstrated in the multigram synthesis of MR antagonist 3 . The documented scalability (>40 g) and compatibility with Vitride reduction provide a reliable starting point for developing robust manufacturing processes without route scouting for the morpholine fragment.

Chemical Biology: Chiral Probe Synthesis for Target Engagement Studies

The secondary amine handle of the morpholine ring allows for facile conjugation to biotin, fluorophores, or photoaffinity labels via amide bond formation or reductive amination. The defined (2R,5R) configuration ensures that any observed target engagement is attributable to a single stereoisomer, avoiding the confounding effects of racemic mixtures in chemical proteomics experiments [1].

Analytical Reference Standard: Chiral Purity Method Development

As a well-characterized single enantiomer with NMR and HRMS data published in the peer-reviewed literature , this compound can serve as a reference standard for developing chiral HPLC or SFC methods. Analytical groups can use it to validate methods for detecting the undesired (2S,5S) enantiomer in bulk drug substance, ensuring pharmacopoeial compliance.

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